molecular formula C16H11N3O3 B14756310 ROS modulator 3b

ROS modulator 3b

Cat. No.: B14756310
M. Wt: 293.28 g/mol
InChI Key: ISLYLVODAYGJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROS modulator 3b involves the reaction of 3-acetylphenylamine with quinazoline-5,8-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ROS modulator 3b undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinazoline and amine derivatives, which have different biological activities and applications .

Mechanism of Action

ROS modulator 3b exerts its effects by modulating ROS-mediated signaling pathways. It induces Akt-dependent ROS-mediated cell death by increasing the levels of ROS within the cell. This leads to oxidative stress, which triggers apoptosis in cancer cells. The compound targets specific molecular pathways involved in ROS production and regulation, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to ROS modulator 3b include:

Uniqueness

This compound is unique due to its specific mechanism of action involving Akt-dependent ROS-mediated cell death. Unlike other ROS modulators, it has a distinct chemical structure and targets specific molecular pathways, making it a valuable compound in cancer research .

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

6-(3-acetylanilino)quinazoline-5,8-dione

InChI

InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3

InChI Key

ISLYLVODAYGJNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C3=NC=NC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.